molecular formula C11H18N4O B2467188 (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile CAS No. 551930-69-9

(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile

Katalognummer: B2467188
CAS-Nummer: 551930-69-9
Molekulargewicht: 222.29 g/mol
InChI-Schlüssel: QSZQWHUEPNEXSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile is an organic compound with a complex structure that includes a dimethylamino group, a piperazine ring, and a nitrile group

Eigenschaften

CAS-Nummer

551930-69-9

Molekularformel

C11H18N4O

Molekulargewicht

222.29 g/mol

IUPAC-Name

3-(dimethylamino)-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C11H18N4O/c1-13(2)9-10(8-12)11(16)15-6-4-14(3)5-7-15/h9H,4-7H2,1-3H3

InChI-Schlüssel

QSZQWHUEPNEXSL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C(=CN(C)C)C#N

Kanonische SMILES

CN1CCN(CC1)C(=O)C(=CN(C)C)C#N

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile typically involves a multi-step process. One common method starts with the reaction of dimethylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a nitrile compound in the presence of a base to form the desired product. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and piperazine groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and piperazine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.